Welcome to the BenchChem Online Store!
molecular formula C11H18N2O B8451695 4-(1-Methoxy-2-methylpropan-2-yl)benzene-1,2-diamine

4-(1-Methoxy-2-methylpropan-2-yl)benzene-1,2-diamine

Cat. No. B8451695
M. Wt: 194.27 g/mol
InChI Key: ZJLKYGFPUMYDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096634B2

Procedure details

Azido-4-(1-methoxy-2-methylpropan-2-yl)-2-nitrobenzene (1.102 g, 3.52 mmol) was dissolved in EtOH (30 ml) and Pd/C (10% wt.) (0.110 g, 10% wt.) was added. The reaction was purged 3 times with N2 then 3 times with H2 and the reaction stirred at r.t. overnight. The mixture was filtered through Celite and the filtrate was concentrated in vacuo to give the crude product. The product was purified by silica flash column chromatography using between 100% heptane to 100% EtOAc as eluent to give the product as a pale brown oil which solidified into a dark orange solid (0.481 g, 63%, 90% pure): MS (ESI+) for C11H18N2O m/z 195.1 [M+H]+; LC purity 87% (ret. time, 0.99 min); 1H NMR (500 MHz, CDCl3) δH 6.65 (dd, J=11.2, 1.9 Hz, 2H), 6.58 (d, J=7.9 Hz, 1H), 3.26 (s, 2H), 3.24 (s, 3H), 1.20 (s, 6H).
Name
Azido-4-(1-methoxy-2-methylpropan-2-yl)-2-nitrobenzene
Quantity
1.102 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.11 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:15])([CH3:14])[CH2:11][O:12][CH3:13])=[CH:6][C:5]=1[N+:16]([O-])=O)=[N+]=[N-]>CCO.[Pd]>[CH3:13][O:12][CH2:11][C:10]([C:7]1[CH:6]=[C:5]([NH2:16])[C:4]([NH2:1])=[CH:9][CH:8]=1)([CH3:15])[CH3:14]

Inputs

Step One
Name
Azido-4-(1-methoxy-2-methylpropan-2-yl)-2-nitrobenzene
Quantity
1.102 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(C=C(C=C1)C(COC)(C)C)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
3 times with H2 and the reaction stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged 3 times with N2
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The product was purified by silica flash column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCC(C)(C)C=1C=C(C(=CC1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.